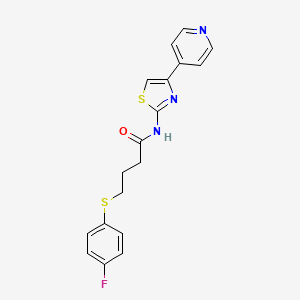
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H16FN3OS2 and its molecular weight is 373.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-fluorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a fluorophenyl group , a thiazole moiety , and an amide functional group , which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H14FN3OS. The presence of the fluorine atom enhances lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value |
|---|---|
| Molecular Weight | 305.35 g/mol |
| Melting Point | Not established |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The thiazole moiety is often associated with anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have focused on the anticancer potential of thiazole derivatives. For instance, compounds sharing structural similarities with this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Inhibition of Tumor Growth : In vitro studies showed that derivatives exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic Insights : Compounds were found to induce apoptosis through the activation of caspases and the mitochondrial pathway.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways has been highlighted in various studies:
- Cytokine Inhibition : Research indicated that it could suppress the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Studies : In vivo models demonstrated reduced paw edema in rats, suggesting anti-inflammatory efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Thiazole Derivatives :
- Fluorinated Compounds :
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-3-5-15(6-4-14)24-11-1-2-17(23)22-18-21-16(12-25-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRCCGVYGNAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













